3-Fluoro-4'-methylbenzhydrol molecular structure and conformation
3-Fluoro-4'-methylbenzhydrol molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Fluoro-4'-methylbenzhydrol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzhydrol moiety is a critical pharmacophore present in a wide array of therapeutic agents, particularly in antihistaminic and neuroactive drugs.[1] The three-dimensional arrangement of the aryl rings in these molecules, dictated by their conformational preferences, is paramount to their biological activity and receptor binding affinity. This technical guide provides a comprehensive exploration of the molecular structure and conformational dynamics of a specific, asymmetrically substituted derivative, 3-Fluoro-4'-methylbenzhydrol. While experimental data for this exact molecule is not extensively available in public literature, this document synthesizes established principles of stereochemistry, conformational analysis, and proven analytical techniques to present a predictive and methodological framework for its characterization. We will delve into the nuanced interplay of steric and electronic effects governed by the fluoro and methyl substituents, and outline robust experimental and computational workflows for elucidating its preferred conformations.
Introduction: The Significance of Benzhydrol Conformation in Drug Design
Diaryl- or benzhydryl methanols serve as foundational scaffolds in medicinal chemistry. Their utility stems from the precise spatial orientation of the two aromatic rings, which can be finely tuned through substitution to optimize interactions with biological targets. The conformational flexibility around the central C-O bond and the C-aryl bonds allows the molecule to adopt various spatial arrangements, with certain conformations being energetically more favorable. Understanding and controlling these conformational preferences is a cornerstone of rational drug design, as it directly impacts a molecule's efficacy, selectivity, and pharmacokinetic properties.
The subject of this guide, 3-Fluoro-4'-methylbenzhydrol, presents an interesting case study. The molecule is chiral at the benzylic carbon and features electronic and steric asymmetry imparted by the substituents on the two phenyl rings. A fluorine atom at the 3-position introduces a significant electronic perturbation with a minimal steric footprint, while a methyl group at the 4'-position exerts both steric and electronic (electron-donating) effects. The interplay of these factors is expected to create a unique conformational landscape.
Molecular Structure and Key Conformational Parameters
The fundamental structure of 3-Fluoro-4'-methylbenzhydrol consists of a central methanol carbon atom bonded to a hydrogen, a hydroxyl group, a 3-fluorophenyl ring, and a 4-methylphenyl (p-tolyl) ring.
The conformation of this molecule is primarily defined by the torsion angles (dihedral angles) around the two C-C bonds connecting the central carbon to the phenyl rings. These rotations determine the relative orientation of the two aromatic systems.
The Interplay of Steric and Electronic Effects
The conformational preferences of 3-Fluoro-4'-methylbenzhydrol are governed by a delicate balance between steric hindrance and electronic interactions.[2][3]
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Steric Hindrance: This is the repulsive force between non-bonded atoms that come into close proximity.[3] In benzhydrol derivatives, steric hindrance primarily arises from the interactions between the ortho-hydrogens of the two phenyl rings and between the phenyl rings and the hydroxyl group. To minimize these repulsive forces, the molecule will tend to adopt a conformation where the bulky phenyl groups are staggered.
-
Electronic Effects: The substituents on the phenyl rings influence the electron distribution within the molecule, which in turn can affect conformational stability.[4] The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect. The methyl group is weakly electron-donating through hyperconjugation. These electronic differences can lead to favorable or unfavorable dipole-dipole interactions in certain conformations. Furthermore, intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom, although likely weak, could favor specific orientations.[5]
It is the resolution of these competing forces that will determine the lowest energy conformation of the molecule.
Proposed Synthetic Pathway
Experimental Protocol: Synthesis
Step 1: Friedel-Crafts Acylation to yield 3-Fluoro-4'-methylbenzophenone
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To a stirred solution of anhydrous aluminum chloride (AlCl₃) in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add 3-fluorobenzoyl chloride dropwise at 0 °C.
-
Add toluene to the reaction mixture and allow it to stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully pouring it over crushed ice and an acidic aqueous solution (e.g., dilute HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 3-fluoro-4'-methylbenzophenone.
Step 2: Reduction to 3-Fluoro-4'-methylbenzhydrol
-
Dissolve 3-fluoro-4'-methylbenzophenone in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction by adding water or a dilute acid.
-
Remove the solvent under reduced pressure and extract the product with an organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization to obtain pure 3-Fluoro-4'-methylbenzhydrol.
Methodologies for Conformational Analysis
A multi-pronged approach combining experimental and computational techniques is essential for a thorough conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[7][8] By analyzing various NMR parameters, one can deduce the time-averaged conformation and, in some cases, the populations of different conformers.[9][10]
Key NMR Experiments:
-
¹H NMR: The chemical shifts of the aromatic and benzylic protons can provide initial clues about the electronic environment and spatial arrangement of the phenyl rings.
-
¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its local environment and can be a valuable probe for conformational changes.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). NOEs between protons on the two different phenyl rings would provide direct evidence for their spatial proximity and thus give insights into the preferred conformation.[11]
-
Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, one can study the dynamics of conformational exchange. Changes in chemical shifts and coupling constants with temperature can be used to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) of the conformational equilibrium.
Hypothetical ¹H NMR Data:
| Proton | Chemical Shift (ppm, hypothetical) | Multiplicity | Coupling Constant (Hz, hypothetical) | Assignment |
| Ar-H | 7.0 - 7.5 | m | - | Aromatic Protons |
| CH-OH | 5.8 | d | 3.5 | Benzylic Proton |
| OH | 2.5 | d | 3.5 | Hydroxyl Proton |
| CH₃ | 2.3 | s | - | Methyl Protons |
X-ray Crystallography
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state.[12][13][14] By determining the precise atomic coordinates, one can obtain accurate bond lengths, bond angles, and torsion angles, revealing the exact conformation adopted by the molecule in the crystal lattice.[15][16]
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of 3-Fluoro-4'-methylbenzhydrol of suitable quality (typically > 0.1 mm in at least one dimension) by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, into which the molecular structure is built and refined to obtain the final atomic coordinates.
Hypothetical Crystallographic Data:
| Parameter | Value (hypothetical) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 98.5 |
| Torsion Angle (F-C3-C-C1') | 45° |
| Torsion Angle (H-C-C1-C6) | 160° |
Computational Chemistry
Computational modeling is an indispensable tool for exploring the conformational landscape of a molecule.[17][18] It allows for the calculation of the relative energies of different conformers and the prediction of various spectroscopic properties.[19][20]
Computational Methodologies:
-
Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify all low-energy conformers. This is typically done using molecular mechanics force fields.
-
Quantum Mechanical Calculations (DFT): The geometries of the identified low-energy conformers are then optimized, and their relative energies are calculated at a higher level of theory, such as Density Functional Theory (DFT).[11] This provides a more accurate picture of the conformational preferences.
-
NMR Chemical Shift and Coupling Constant Prediction: Theoretical calculations can predict NMR parameters for different conformers.[21] Comparing these predicted values with experimental data can help in assigning the observed conformation in solution.
Conclusion
The molecular structure and conformational preferences of 3-Fluoro-4'-methylbenzhydrol are dictated by a complex interplay of steric and electronic factors. A comprehensive understanding of its three-dimensional structure requires a synergistic approach that combines synthetic chemistry, advanced spectroscopic techniques like NMR, the definitive structural information from X-ray crystallography, and the predictive power of computational modeling. The methodologies outlined in this guide provide a robust framework for researchers to elucidate the conformational landscape of this and other similarly substituted benzhydrol derivatives, which is crucial for the rational design and development of new therapeutic agents.
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